molecular formula C17H16BrFN2O4S B11223303 N-(4-bromo-2-fluorophenyl)-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

N-(4-bromo-2-fluorophenyl)-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

Cat. No.: B11223303
M. Wt: 443.3 g/mol
InChI Key: ZMVYEWPDCBBHLL-UHFFFAOYSA-N
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Description

N-(4-BROMO-2-FLUOROPHENYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a benzoxazepine core, which is a bicyclic structure containing both benzene and oxazepine rings, and is substituted with bromine, fluorine, and methanesulfonyl groups.

Preparation Methods

The synthesis of N-(4-BROMO-2-FLUOROPHENYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes:

    Formation of the Benzoxazepine Core: This step involves the cyclization of appropriate precursors to form the benzoxazepine ring system.

    Introduction of Substituents: The bromine, fluorine, and methanesulfonyl groups are introduced through various substitution reactions. For example, bromination and fluorination can be achieved using bromine and fluorine sources under controlled conditions.

    Carboxamide Formation:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

N-(4-BROMO-2-FLUOROPHENYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or potassium cyanide.

    Amidation: The carboxamide group can participate in further amidation reactions to form more complex amide derivatives.

Scientific Research Applications

N-(4-BROMO-2-FLUOROPHENYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.

    Biological Research: It is used in biological assays to study its effects on various cellular processes and its potential as a therapeutic agent.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.

Mechanism of Action

The mechanism of action of N-(4-BROMO-2-FLUOROPHENYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and influencing downstream signaling pathways. For example, it may inhibit certain kinases or interact with receptor proteins, leading to altered cellular responses.

Comparison with Similar Compounds

N-(4-BROMO-2-FLUOROPHENYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE can be compared with similar compounds such as:

    4-Bromo-2-fluorobiphenyl: This compound shares the bromine and fluorine substituents but lacks the benzoxazepine core and methanesulfonyl group.

    N-(2-Bromo-4-fluorophenyl)acetamide: Similar in having bromine and fluorine substituents, but with a simpler acetamide structure instead of the benzoxazepine core.

    Vandetanib: A compound with a similar bromine and fluorine substitution pattern, used as a kinase inhibitor in cancer therapy.

The uniqueness of N-(4-BROMO-2-FLUOROPHENYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE lies in its specific combination of substituents and the benzoxazepine core, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H16BrFN2O4S

Molecular Weight

443.3 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide

InChI

InChI=1S/C17H16BrFN2O4S/c1-26(23,24)21-9-8-16(25-15-5-3-2-4-14(15)21)17(22)20-13-7-6-11(18)10-12(13)19/h2-7,10,16H,8-9H2,1H3,(H,20,22)

InChI Key

ZMVYEWPDCBBHLL-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC(OC2=CC=CC=C21)C(=O)NC3=C(C=C(C=C3)Br)F

Origin of Product

United States

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